molecular formula C17H13Cl2NO4 B571993 (3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one

(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one

Cat. No.: B571993
M. Wt: 366.2 g/mol
InChI Key: HLXSCTYHLQHQDJ-QGZVFWFLSA-N
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Description

(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one is a chiral indolin-2-one derivative with a molecular formula of C17H13Cl2NO4 and a molecular weight of 366.194 g/mol . This compound, also known in the research community by its stereoisomers (±)-YK-4-279, features a defined (3R) stereocenter and contains dichloro and p-methoxyphenyl ketone functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Its structural features are of significant interest for exploring structure-activity relationships in drug discovery. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c1-24-10-4-2-9(3-5-10)13(21)8-17(23)14-11(18)6-7-12(19)15(14)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXSCTYHLQHQDJ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C[C@]2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one, commonly referred to as YK-4-279, is a compound of significant interest due to its biological activities, particularly in the context of cancer therapy. This article explores its mechanisms of action, efficacy against various cancer types, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H13Cl2NO4
  • Molecular Weight : 366.2 g/mol

YK-4-279 primarily acts as an inhibitor of the EWS-FLI1 fusion protein, which is implicated in Ewing's sarcoma. This protein is known to interact with RNA helicase, and YK-4-279 disrupts this interaction, leading to apoptosis in Ewing's sarcoma cells. The binding affinity of YK-4-279 for EWS-FLI1 is characterized by a dissociation constant (Kd) of approximately 9.48 μM.

Additional Targets

In addition to EWS-FLI1, YK-4-279 has been shown to bind to other ETS transcription factors such as ERG and ETV1, which are involved in various cancers including prostate cancer. The compound's ability to target multiple pathways enhances its potential as a therapeutic agent.

Efficacy in Ewing's Sarcoma

Research indicates that YK-4-279 significantly reduces tumor growth in orthotopic xenograft models of Ewing's sarcoma. It has demonstrated effectiveness against chemotherapy-resistant cell lines both in vitro and in vivo.

Comparative Studies

A comparative study highlighted the potency of YK-4-279 against other therapeutic agents. In vitro assays showed that it induced apoptosis more effectively than conventional chemotherapeutics in resistant cancer cell lines .

Case Studies and Research Findings

StudyCancer TypeFindings
Ewing's SarcomaInduces apoptosis via disruption of EWS-FLI1 interaction; effective against chemotherapy-resistant cells.
Prostate CancerBinds to ERG and ETV1; potential for use in fusion protein-driven malignancies.
General OncologyDemonstrated broad-spectrum anti-cancer activity; synergistic effects with existing chemotherapeutics noted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Physicochemical Notes
(3R)-4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one C₁₇H₁₃Cl₂NO₄ 366.2 Reference compound: 4-methoxyphenyl and dichloro substitution RHA inhibitor; solubility in DMSO/EtOH; poor water solubility
4,7-Dichloro-3-hydroxy-3-[2-(4-(methylamino)phenyl)-2-oxoethyl]-1H-indol-2-one C₁₇H₁₄Cl₂N₂O₃ 365.2 4-Methoxy → 4-methylamino substitution Increased polarity due to -NHCH₃; potential for enhanced protein interaction
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one C₁₇H₁₅NO₃ 281.3 4-Methoxy → 4-methyl substitution; lacks dichloro groups Reduced steric bulk; likely higher metabolic stability but lower target affinity
5-Bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one C₁₆H₁₁BrN₂O₅ 397.2 Bromo at C5; nitro group at phenyl ring Electron-withdrawing groups may enhance reactivity; potential for nitroreductase activation
(3Z)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-2,3-dihydro-1H-indol-2-one C₁₆H₁₀FNO₂ 283.3 Fluorophenyl substitution; Z-configuration double bond Fluorine enhances bioavailability; stereochemistry affects binding

Impact of Substitutions on Activity

  • Chlorine vs.
  • Methoxy vs. Methylamino: Replacing the 4-methoxy group with methylamino () introduces a basic nitrogen, which may improve solubility in acidic environments (e.g., lysosomal targeting) but could reduce membrane permeability .
  • Aromatic Ring Modifications : The nitro group in the 3-nitrophenyl analog () introduces strong electron-withdrawing effects, possibly stabilizing radical intermediates or enabling photochemical reactions.

Stereochemical Considerations

The (3R) configuration of the reference compound is critical for its activity. For example, the (3Z)-configured fluorophenyl analog () shows distinct binding modes due to its planar, conjugated system, whereas the 3R-hydroxy group in the reference compound may form hydrogen bonds with catalytic residues in RHA .

Solubility and Pharmacokinetics

  • The reference compound’s poor aqueous solubility () contrasts with the methyl-substituted analog (), which lacks polar chlorine atoms and may exhibit better oral bioavailability.
  • The DMSO solubility of the reference compound (≥16.35 mg/mL) makes it suitable for in vitro assays, whereas analogs with nitro groups () may require specialized formulations for stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one, and how can enantiomeric purity be ensured?

  • Methodology : Synthesis of indole derivatives typically involves multi-step reactions, including Claisen-Schmidt condensations, halogenation, and stereoselective reductions. For the (3R) configuration, asymmetric catalysis or chiral auxiliaries should be employed. Post-synthesis, enantiomeric purity can be verified via chiral HPLC or polarimetry. Structural confirmation requires 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS (High-Resolution Mass Spectrometry) .

Q. How should researchers address solubility limitations of this compound in experimental protocols?

  • Methodology : The compound is insoluble in water but dissolves in DMSO (≥16.35 mg/mL) and ethanol (≥24.25 mg/mL) with ultrasonication. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) while maintaining DMSO concentration <1% to avoid cytotoxicity. Dynamic Light Scattering (DLS) can assess aggregation in solution .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodology : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid aerosol formation. First-aid measures include rinsing skin/eyes with water and seeking medical attention for persistent irritation. Store at -20°C in airtight containers .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the stereochemical configuration and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. For challenging cases (e.g., twinning or weak diffraction), use high-resolution synchrotron radiation. Crystallographic fragment screening (as in ) can map binding pockets in enzyme complexes. Pair with computational docking (MOE, AutoDock) to validate interactions .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s biological activity?

  • Methodology :

  • Core modifications : Introduce substituents at the 4-methoxyphenyl or indole ring to alter electronic effects.
  • Functional group swaps : Replace the dichloro groups with fluorinated or brominated analogs to enhance binding affinity.
  • Assays : Use enzyme inhibition assays (e.g., fluorescence polarization) and cellular models to correlate structural changes with activity. LC-MS/MS monitors metabolic stability .

Q. What analytical techniques are suitable for resolving contradictions in reported solubility or stability data?

  • Methodology :

  • Solubility conflicts : Compare results across solvents (DMSO vs. ethanol) using UV-Vis spectroscopy or nephelometry.
  • Stability issues : Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring. Degradation products can be identified via LC-HRMS/MS .

Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?

  • Methodology :

  • Kinetic assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine KdK_d and binding stoichiometry.
  • Structural biology : Co-crystallize the compound with target enzymes (e.g., oxidoreductases) to identify key hydrogen bonds or hydrophobic interactions. Mutagenesis studies validate binding residues .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Reactant of Route 2
(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.